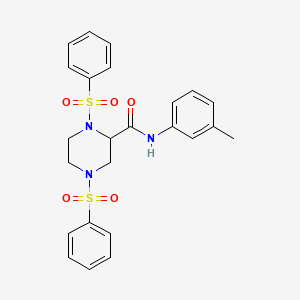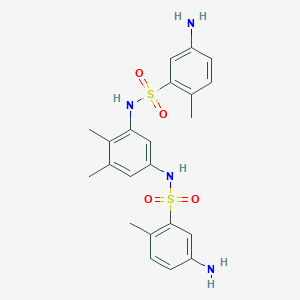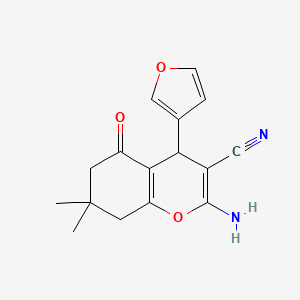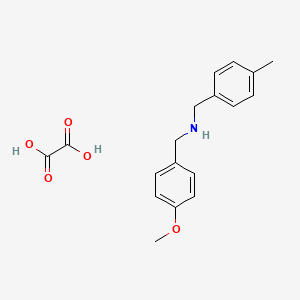
N-(3-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as MPSP, and it belongs to the class of piperazine derivatives.
Mécanisme D'action
The mechanism of action of MPSP is not fully understood, but it is believed to involve the inhibition of the target enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the desired physiological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPSP are dependent on the specific enzyme that it targets. For example, its inhibition of acetylcholinesterase has been shown to improve cognitive function in animal models of Alzheimer's disease. Similarly, its inhibition of carbonic anhydrase has been linked to the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPSP is its high potency and selectivity towards its target enzymes, which makes it a valuable tool for studying their function. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on MPSP. One area of interest is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Another area of interest is the identification of new target enzymes for MPSP, which could lead to the discovery of new therapeutic applications. Additionally, the development of new formulations and delivery methods could improve the solubility and bioavailability of MPSP, making it a more viable option for clinical use.
Conclusion:
In conclusion, N-(3-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a compound with significant potential for various scientific applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed in this paper. Further research in this area could lead to the discovery of new therapeutic applications and the development of more efficient synthesis methods and delivery systems.
Méthodes De Synthèse
The synthesis of MPSP can be achieved through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(3-methylphenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-19-9-8-10-20(17-19)25-24(28)23-18-26(33(29,30)21-11-4-2-5-12-21)15-16-27(23)34(31,32)22-13-6-3-7-14-22/h2-14,17,23H,15-16,18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBVMZPTVDYAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(3-methylphenyl)piperazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)


